

# Application of PIGMENT YELLOW 151 in Engineering Plastics: Application Notes and Protocols

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## Compound of Interest

Compound Name: **PIGMENT YELLOW 151**

Cat. No.: **B1582919**

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This document provides detailed application notes and protocols for the use of C.I. **Pigment Yellow 151** (P.Y. 151), a high-performance benzimidazolone pigment, in various engineering plastics. Its exceptional thermal stability, lightfastness, and chemical resistance make it a suitable candidate for demanding applications where color consistency and durability are paramount.

## Overview of Pigment Yellow 151

**Pigment Yellow 151** is a greenish-shade yellow pigment known for its excellent fastness properties. It is widely used in applications requiring high heat resistance, superior light and weather fastness, and good resistance to migration. These characteristics make it particularly well-suited for coloring a range of engineering plastics, including Polyamide (PA), Polycarbonate (PC), and Acrylonitrile Butadiene Styrene (ABS), in addition to polyolefins (PE, PP) and PVC.<sup>[1][2]</sup>

## Quantitative Data Presentation

The performance characteristics of **Pigment Yellow 151** are summarized in the tables below.

## Table 1: General and Physical Properties of Pigment Yellow 151

Property	Value	Unit
Chemical Class	Benzimidazolone	-
C.I. Number	13980	-
CAS Number	31837-42-0	-
Molecular Formula	$C_{18}H_{15}N_5O_5$	-
Density	1.55 - 1.6	g/cm <sup>3</sup>
Specific Surface Area	~23	m <sup>2</sup> /g
Oil Absorption	~52	g/100g
Melting Point	>320	°C

Sources:[2][3][4][5]

## Table 2: Fastness and Resistance Properties of Pigment Yellow 151

Property	Rating/Value	Scale/Conditions
Heat Stability (HDPE)	260	°C for 5 min
Heat Stability (General)	220 - 280	°C
Lightfastness (Full Shade)	7-8	Blue Wool Scale (1-8)
Lightfastness (Tint)	7	Blue Wool Scale (1-8)
Weather Fastness	4-5	Grey Scale (1-5)
Migration Resistance (PVC)	5	Grey Scale (1-5)
Acid Resistance	5	Grey Scale (1-5)
Alkali Resistance	3-4	Grey Scale (1-5)
Water Resistance	4-5	Grey Scale (1-5)
Ethanol Resistance	5	Grey Scale (1-5)
Toluene Resistance	5	Grey Scale (1-5)

Sources:[2][3][4][6]

## Experimental Protocols

The following protocols provide a general framework for incorporating and evaluating **Pigment Yellow 151** in engineering plastics. It is recommended to perform preliminary trials to optimize parameters for specific equipment and polymer grades.

### Protocol for Compounding Pigment Yellow 151 Masterbatch

This protocol describes the preparation of a concentrated color masterbatch using a twin-screw extruder, which is a common method for ensuring excellent pigment dispersion.

**Objective:** To produce a well-dispersed masterbatch of **Pigment Yellow 151** in a carrier resin compatible with the target engineering plastic.

**Materials and Equipment:**

- **Pigment Yellow 151** powder
- Carrier resin (e.g., a grade of PE, PP, or a universal carrier compatible with PA, PC, ABS)
- Dispersing agent (e.g., low molecular weight polyethylene wax or stearates), if required
- Gravimetric blender/feeder
- Co-rotating twin-screw extruder with a suitable screw configuration for dispersive mixing
- Water bath for cooling strands
- Pelletizer

Procedure:

- Pre-Drying: Dry the carrier resin according to the manufacturer's specifications to a moisture content below 0.02%. Engineering plastics like PA and PC are particularly sensitive to moisture.
- Pre-Mixing: Pre-blend the **Pigment Yellow 151** powder, carrier resin, and any dispersing aids using a gravimetric blender to ensure a homogenous feed. A typical starting pigment loading for a masterbatch is 20-40%.
- Extrusion:
  - Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. A gradually increasing temperature profile from the feed zone to the die is recommended to ensure uniform melting without thermal degradation.
  - Start the extruder at a low screw speed and gradually introduce the pre-mixed material.
  - Increase the screw speed to a level that provides sufficient shear to break down pigment agglomerates without excessive degradation of the polymer. High screw speeds generally improve mixing.
  - The molten, colored polymer strands are extruded through a die into a water bath for cooling.

- Pelletizing: The cooled strands are fed into a pelletizer to produce masterbatch pellets.
- Quality Control: Evaluate the dispersion quality of the masterbatch using a filter pressure value (FPV) test (DIN EN ISO 23900-5) or microscopic examination of a thin film.

## Protocol for Injection Molding of Colored Engineering Plastics

This protocol outlines the process of producing colored test specimens from the prepared masterbatch or by direct compounding.

Objective: To produce colored plaques of PA, PC, or ABS for performance testing.

Materials and Equipment:

- Natural engineering plastic pellets (PA, PC, or ABS)
- **Pigment Yellow 151** masterbatch (or neat pigment)
- Injection molding machine
- Standard test specimen mold (e.g., for tensile bars or color plaques)

Procedure:

- Drying: Dry the engineering plastic and masterbatch pellets according to the material supplier's recommendations.
- Blending: Tumble-blend the natural polymer pellets with the masterbatch at the desired let-down ratio (typically 0.5-2% masterbatch to achieve the final desired color concentration). For direct compounding, blend the neat pigment with the natural polymer.
- Injection Molding:
  - Set the injection molding machine parameters according to the specific engineering plastic. Typical temperature ranges are:
    - Polyamide 6 (PA6): Melt temperature: 240-270°C; Mold temperature: 55-80°C.

- Polyamide 66 (PA66): Melt temperature: 270-300°C; Mold temperature: 55-80°C.
- Polycarbonate (PC): Barrel temperature: 260-320°C; Mold temperature: 80-120°C.
- ABS: Barrel temperature: 240-250°C.
  - Ensure sufficient back pressure to promote thorough mixing of the colorant in the barrel.
  - Inject the molten plastic into the mold to produce test specimens.
- Specimen Conditioning: Allow the molded parts to cool and condition according to standard procedures before testing.

## Protocol for Performance Evaluation

### 3.3.1. Colorimetric Measurement

Objective: To quantitatively assess the color of the molded specimens.

Standard: Based on ASTM D2244.

Equipment: Spectrophotometer.

Procedure:

- Calibrate the spectrophotometer according to the manufacturer's instructions.
- Set the measurement parameters, typically CIE Lab\* color space, D65 illuminant, and 10° observer.
- Measure the color of the molded plaques at several locations to ensure uniformity.
- Record the L, a, and b\* values. The color difference ( $\Delta E^*$ ) between different samples or a standard can be calculated to assess color consistency.

### 3.3.2. Lightfastness Testing

Objective: To evaluate the resistance of the colored plastic to fading upon exposure to light.

Standard: Based on ISO 4892-2.

Equipment: Xenon-arc accelerated weathering chamber.

Procedure:

- Mount the test specimens in the weathering chamber.
- Expose the samples to a filtered xenon-arc lamp under controlled conditions of irradiance, temperature, and humidity, simulating indoor or outdoor light exposure as required.
- Periodically remove the samples and measure the color change ( $\Delta E^*$ ) against an unexposed control sample.
- The lightfastness can also be rated against the Blue Wool Scale by co-exposing standard blue wool references.

### 3.3.3. Heat Stability Assessment

Objective: To determine the maximum processing temperature the pigment can withstand in a specific polymer without significant color change.

Procedure:

- Prepare a series of colored plastic samples by injection molding at incrementally increasing temperatures (e.g., in 10-20°C steps), maintaining a constant residence time (e.g., 5 minutes).
- Measure the color of each sample using a spectrophotometer.
- The heat stability is defined as the highest temperature at which the color change ( $\Delta E$ ) *compared to a reference sample molded at the lowest temperature remains within an acceptable tolerance* (e.g.,  $\Delta E \leq 3$ ).

### 3.3.4. Migration Resistance Test

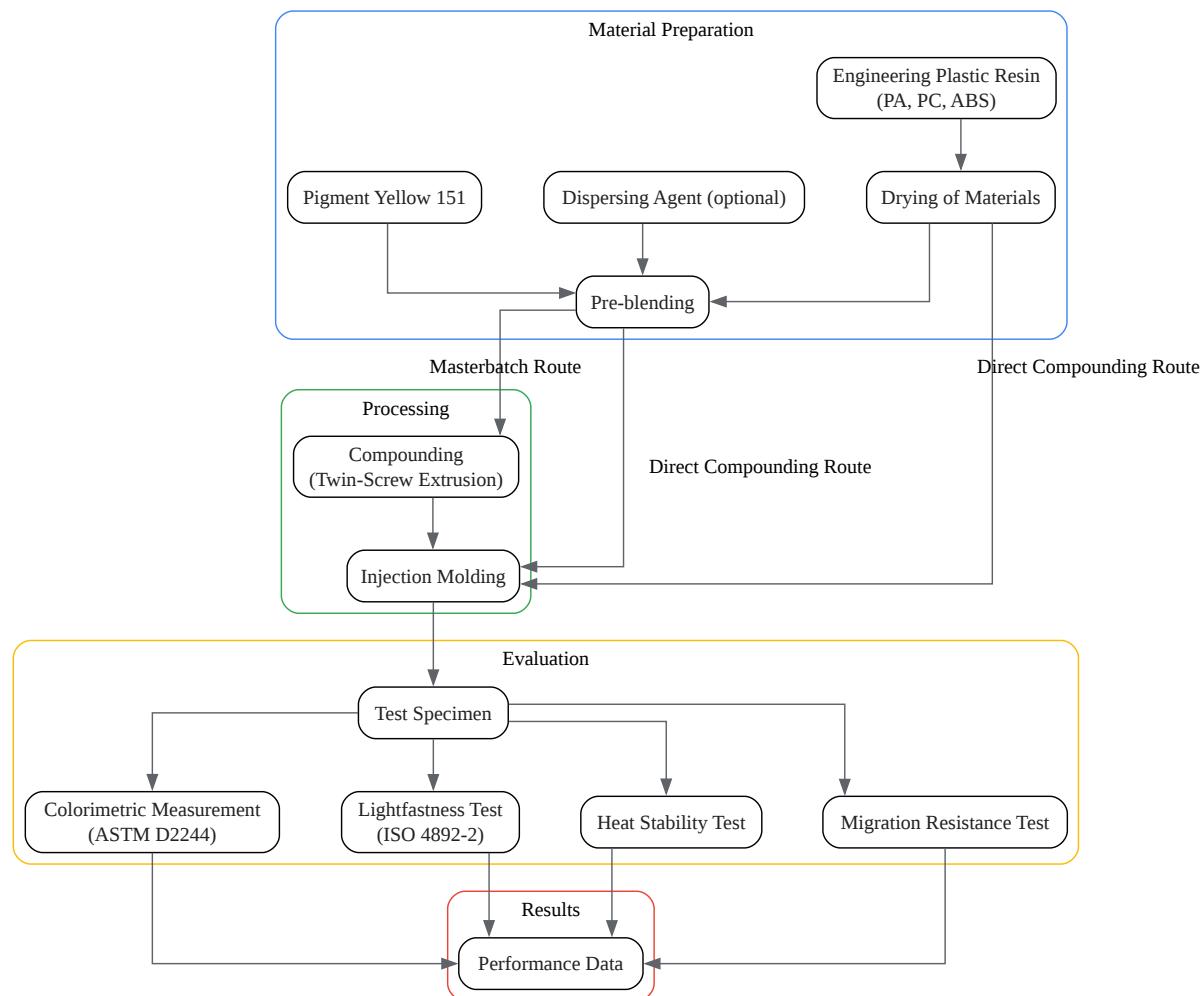
Objective: To assess the tendency of the pigment to migrate out of the plastic.

Standard: Based on methods similar to ASTM D2199 for plasticized PVC.

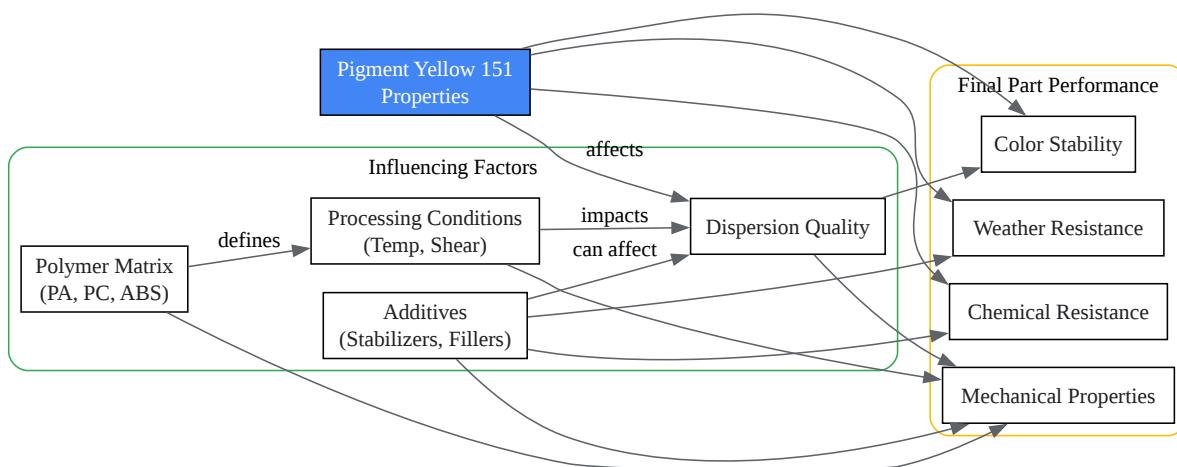
Procedure:

- Place the colored plastic specimen in direct contact with a white, plasticized PVC plaque.
- Apply a specified pressure to the assembly (e.g., 0.5 psi).
- Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a defined period (e.g., 72 hours).
- After cooling, separate the plaques and visually assess the white PVC for any color staining.
- Rate the degree of migration on a 1-5 grey scale, where 5 indicates no migration.

## Mandatory Visualizations

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Caption: Experimental workflow for evaluating P.Y. 151 in plastics.



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Caption: Factors influencing P.Y. 151 performance in engineering plastics.

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